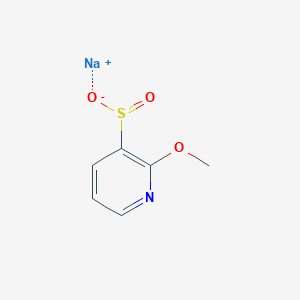

Sodium 2-methoxypyridine-3-sulfinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 2-methoxypyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a sulfinate group attached to a pyridine ring, which is further substituted with a methoxy group. The unique structure of this compound makes it a versatile reagent in various chemical reactions, particularly in the synthesis of organosulfur compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methoxypyridine-3-sulfinate typically involves the sulfonation of 2-methoxypyridine. One common method includes the reaction of 2-methoxypyridine with sulfur trioxide in the presence of a suitable solvent, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methoxypyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert it into sulfides.

Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed:

Sulfonates: Formed through oxidation reactions.

Sulfides: Result from reduction reactions.

Substituted Pyridines: Produced via nucleophilic substitution reactions.

Scientific Research Applications

Sodium 2-methoxypyridine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-methoxypyridine-3-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can donate electron density to electrophilic centers, facilitating the formation of new chemical bonds. This nucleophilic behavior is particularly useful in cross-coupling reactions, where it can form carbon-sulfur bonds with high efficiency .

Comparison with Similar Compounds

- Sodium pyridine-2-sulfinate

- Sodium pyridine-4-sulfinate

- Sodium benzenesulfinate

Comparison: Sodium 2-methoxypyridine-3-sulfinate is unique due to the presence of the methoxy group, which can influence its reactivity and solubility compared to other sodium sulfinates. This structural difference can lead to variations in reaction outcomes and product selectivity .

Biological Activity

Sodium 2-methoxypyridine-3-sulfinate (Na-2-MPS) is an organosulfur compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a methoxy group attached to the pyridine ring at the second position and a sulfinic acid group at the third position. Its molecular formula is C₅H₄NNaO₂S, which contributes to its unique reactivity and solubility compared to other sodium sulfinates.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that these compounds could inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

2. Anticancer Effects

this compound has shown promise in anticancer applications. In vitro studies have reported its ability to induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a screening assay revealed that high concentrations of Na-2-MPS could inhibit the secretion of virulence factors in pathogenic bacteria, which may have implications for cancer treatment by targeting tumor-associated bacteria .

The biological activity of this compound primarily stems from its nucleophilic nature. The sulfinic group can act as a nucleophile in various chemical reactions, facilitating the formation of new bonds with electrophilic centers. This property is particularly useful in cross-coupling reactions, which are essential for synthesizing complex organic molecules relevant to drug development .

Case Study: Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial effects of this compound against resistant strains of E. coli. The results indicated that at concentrations above 50 μM, Na-2-MPS significantly reduced bacterial viability by approximately 70% compared to control groups .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive/negative bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Modulation | Interaction with metabolic pathways |

Applications in Medicine

This compound serves as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives are explored for their potential use in developing new antibiotics and anticancer agents. Moreover, it has been utilized in creating a library of medicinally relevant compounds through automated high-throughput screening methods .

Properties

Molecular Formula |

C6H6NNaO3S |

|---|---|

Molecular Weight |

195.17 g/mol |

IUPAC Name |

sodium;2-methoxypyridine-3-sulfinate |

InChI |

InChI=1S/C6H7NO3S.Na/c1-10-6-5(11(8)9)3-2-4-7-6;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |

InChI Key |

CUOVDVJUTZQMAT-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C=CC=N1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.